molecular formula C17H13NO5 B2869348 (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate CAS No. 109524-14-3

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate

Cat. No.: B2869348
CAS No.: 109524-14-3
M. Wt: 311.293
InChI Key: WPHXGUNXPGGDCI-UHFFFAOYSA-N
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Description

"(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate" is an organic compound featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) core linked via a methyl ester to a phenoxyacetate moiety. The phthalimide group is a well-known structural motif in medicinal chemistry due to its electron-withdrawing properties and role in enhancing metabolic stability .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(10-22-12-6-2-1-3-7-12)23-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXGUNXPGGDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often catalyzed by bases such as cesium carbonate (Cs₂CO₃) and involves a domino β-addition and γ-aldol reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindoline derivatives.

    Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyacetate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3-dioxoisoindolin-2-yl esters. Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituents on Acetate Moiety Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Phenoxy Calculated: ~327.3 Not reported Aromatic phenoxy group enhances lipophilicity and potential for π-stacking.
1,3-Dioxoisoindolin-2-yl 2-cyclohexyl-2-(p-tolyl)acetate Cyclohexyl, p-tolyl 400.15 (exp: 400.15) 149–151 Bulky cyclohexyl group increases steric hindrance; p-tolyl improves stability.
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate Propyl Calculated: 249.3 Not reported Short alkyl chain may reduce metabolic resistance compared to aromatic groups.
1,3-Dioxoisoindolin-2-yl 2-diazo-3,3-dimethylbutanoate Diazo, 3,3-dimethylbutanoate Not reported Not reported Diazo group introduces photoreactivity; potential for C–H insertion reactions.

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The phenoxy group in the target compound contrasts with aliphatic substituents (e.g., cyclohexyl in or propyl in ), affecting solubility and intermolecular interactions. Aromatic groups generally increase melting points and rigidity compared to aliphatic chains .
  • Functional Group Diversity : The diazo-containing analog exhibits unique photoreactivity, unlike the target compound, which lacks such functional groups. This highlights the role of substituents in dictating chemical reactivity.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Methyl ester linkages, as seen in the target compound and , are prone to hydrolysis, whereas sulfonamide substituents (e.g., in ) improve pharmacokinetic profiles by resisting enzymatic degradation .
Crystallographic and Computational Analysis
  • Tools like SHELX and WinGX are critical for resolving crystal structures of analogs. For instance, hydrogen-bonding patterns in similar compounds (e.g., cyclohexyl derivatives ) can be analyzed via graph set analysis , revealing how substituents influence packing efficiency.

Biological Activity

(1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate is a compound belonging to the isoindoline derivative class, recognized for its diverse chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound features a 1,3-dioxoisoindoline core linked to a phenoxyacetate moiety, which enhances its versatility for various chemical transformations and biological activities.

Chemical Structure

The molecular structure of (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate can be represented as follows:

C15H13N1O4\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{4}

This structure includes two carbonyl groups that contribute to its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of various signaling pathways. In particular, it has shown efficacy against human colon cancer (HCT 116) cells with an IC50 value indicating potent cytotoxic effects.

Case Study: Anticancer Efficacy

In a controlled study involving HCT 116 cells, (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate was tested at varying concentrations. The results demonstrated a dose-dependent inhibition of cell proliferation:

Concentration (µM)Cell Viability (%)IC50 Value (µM)
0100-
1075-
2050-
4030-
801025

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

The biological activity of (1,3-Dioxoisoindolin-2-yl)methyl 2-phenoxyacetate is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : The compound may bind to various receptors that are crucial in signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : It appears to modulate oxidative stress levels within cells, which is vital in cancer therapy and antimicrobial action.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the isoindoline core or the phenoxyacetate moiety can significantly influence biological activity. For instance:

  • Substituents on the aromatic ring can enhance potency against specific cancer cell lines.
  • Variations in the carbonyl groups' position affect enzyme inhibition efficacy.

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